2-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine
CAS No.:
Cat. No.: VC15831041
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol
* For research use only. Not for human or veterinary use.
![2-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine -](/images/structure/VC15831041.png)
Specification
Molecular Formula | C8H11NO |
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Molecular Weight | 137.18 g/mol |
IUPAC Name | 2-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine |
Standard InChI | InChI=1S/C8H11NO/c1-6-4-7-5-9-3-2-8(7)10-6/h4,9H,2-3,5H2,1H3 |
Standard InChI Key | IECLABGIKAOLMU-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(O1)CCNC2 |
Introduction
Structural and Electronic Characteristics
Core Architecture
The compound’s bicyclic framework consists of a furan ring (oxygen-containing five-membered heterocycle) fused to a tetrahydropyridine ring (six-membered nitrogen-containing ring with one double bond). The methyl group at the 2-position introduces steric and electronic effects that influence both synthetic pathways and biological interactions. X-ray crystallographic studies of related compounds reveal chair-like conformations in the tetrahydropyridine ring, with the furan oxygen participating in hydrogen-bonding networks .
Electronic Properties
The electron-rich furan ring donates electron density to the pyridine system, modulating its basicity and reactivity. Comparative studies with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (where sulfur replaces oxygen) demonstrate that the furan analog exhibits higher polarity and lower metabolic stability due to the oxygen atom’s electronegativity . Quantum mechanical calculations indicate a HOMO-LUMO gap of 5.2 eV, suggesting suitability for charge-transfer applications .
Synthesis and Optimization
Pictet–Spengler Cyclization
The Pictet–Spengler reaction remains the most widely employed synthetic route. A semi-one-pot method developed by recent studies involves:
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Imine Formation: Condensation of 2-(5-methylfuran-2-yl)ethylamine with aldehydes (e.g., benzaldehyde) in toluene at 70°C.
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Cyclization: Acid-catalyzed (HCl) intramolecular cyclization to form the tetrahydrofuro[3,2-c]pyridine core .
Optimization Data:
Parameter | Optimal Condition | Yield (%) |
---|---|---|
Solvent | Toluene | 58 |
Acid | HCl (1.0 eq) | 52 |
Temperature | 70°C | - |
Reaction Time | 24 h | - |
Substituting toluene with 1,4-dioxane reduces yields to 8%, highlighting solvent polarity’s critical role .
Alternative Industrial Methods
A patent-pending approach for analogous thieno compounds involves:
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Imine Preparation: Reacting 2-thiopheneethylamine with formaldehyde at 50–55°C for 20–30 hours.
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Cyclization/Salt Formation: Treating the imine with ethanolic HCl at 65–75°C, followed by recrystallization .
While this method is tailored for sulfur-containing analogs, adapting it to the furan system requires substituting 2-thiopheneethylamine with 2-(5-methylfuran-2-yl)ethylamine and optimizing acid concentrations .
Chemical Reactivity and Functionalization
Acid-Catalyzed Hydrolysis
The furan ring undergoes reversible hydrolysis under acidic conditions:
In HCl/1,4-dioxane at reflux, partial conversion to the diketone occurs, but prolonged heating reverses the reaction via Paal–Knorr cyclization .
Derivatization Strategies
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N-Functionalization: Alkylation or acylation of the pyridine nitrogen enhances solubility and bioactivity.
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Furan Modification: Electrophilic substitution at the furan 5-position introduces halogens or nitro groups for further cross-coupling reactions .
Structural Comparisons with Analogous Compounds
Thieno[3,2-c]pyridines
Replacing the furan oxygen with sulfur (as in 4,5,6,7-tetrahydrothieno[3,2-c]pyridine) results in:
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Increased Lipophilicity: LogP values rise by 0.8 units, improving blood-brain barrier penetration .
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Enhanced Metabolic Stability: Sulfur’s lower electronegativity reduces oxidative degradation in hepatic microsomes .
Pyrazolo[4,3-c]pyridines
Pyrazole-containing analogs exhibit:
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Diverse Hydrogen-Bonding Modes: The pyrazole nitrogen participates in stronger intermolecular interactions, altering crystallization patterns .
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Modified Pharmacokinetics: Faster renal clearance due to increased polarity .
Comparative Table:
Property | Furo[3,2-c]pyridine | Thieno[3,2-c]pyridine | Pyrazolo[4,3-c]pyridine |
---|---|---|---|
LogP | 1.2 | 2.0 | 0.7 |
Metabolic Half-life (h) | 2.5 | 4.1 | 1.8 |
Melting Point (°C) | 98–102 | 115–118 | 145–148 |
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